molecular formula C12H8ClFO2 B1621601 1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one CAS No. 671192-09-9

1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one

Cat. No.: B1621601
CAS No.: 671192-09-9
M. Wt: 238.64 g/mol
InChI Key: IMBPCIDPUAANCP-UHFFFAOYSA-N
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Description

1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one is an organic compound with the molecular formula C12H8ClFO2. It is characterized by the presence of a furan ring substituted with a 3-chloro-4-fluorophenyl group and an ethanone moiety.

Preparation Methods

The synthesis of 1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and furan-2-carbaldehyde.

    Synthetic Route: A common synthetic route involves the formation of an intermediate Schiff base, followed by cyclization and subsequent oxidation to yield the target compound.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by this compound include those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one can be compared with other similar compounds:

Properties

IUPAC Name

1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c1-7(15)11-4-5-12(16-11)8-2-3-10(14)9(13)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBPCIDPUAANCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384481
Record name 1-[5-(3-chloro-4-fluorophenyl)-2-furyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671192-09-9
Record name Ethanone, 1-[5-(3-chloro-4-fluorophenyl)-2-furanyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671192-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(3-chloro-4-fluorophenyl)-2-furyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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